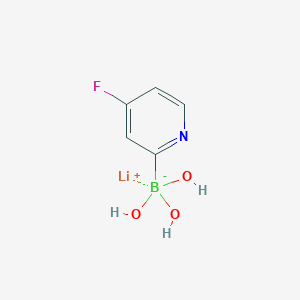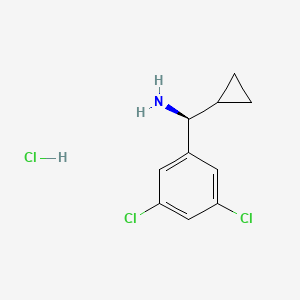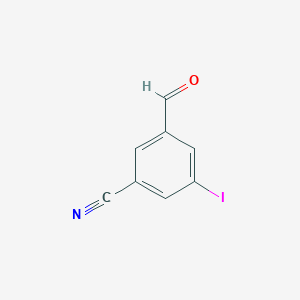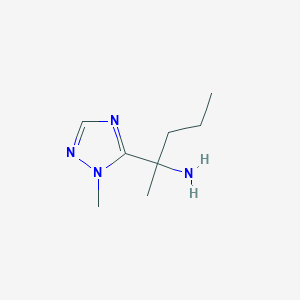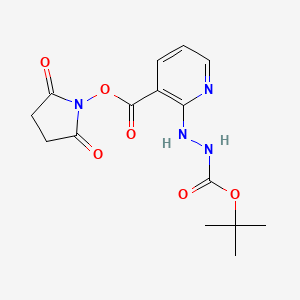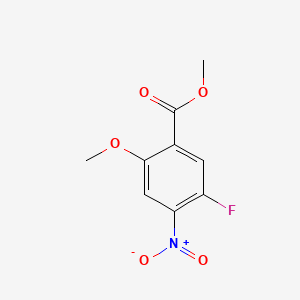![molecular formula C13H20N2O B13648670 (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features an amino group, a methyl group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts or enzymes. For example, lipase-catalyzed reactions have been employed to achieve high enantioselectivity in the synthesis of similar compounds . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted amides.
科学的研究の応用
®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
®-2-amino-3-methylbutanamide: A simpler analog lacking the phenylethyl group.
®-1-phenylethylamine: Contains the phenylethyl group but lacks the amide functionality.
®-2-amino-3-methyl-N-((S)-1-phenylethyl)butanamide: A diastereomer with different stereochemistry at the phenylethyl group.
Uniqueness
®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with specific molecular targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m1/s1 |
InChIキー |
IBMJEJFJDQFSCM-ZYHUDNBSSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
正規SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
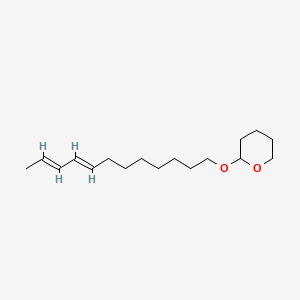
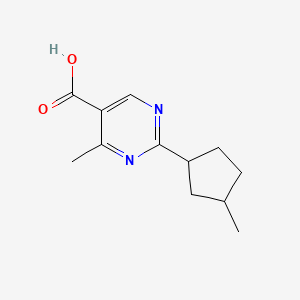
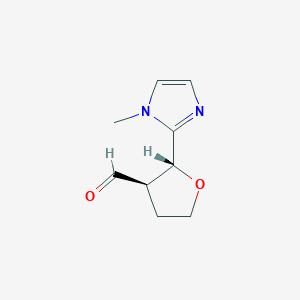
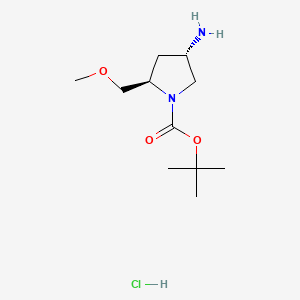
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

